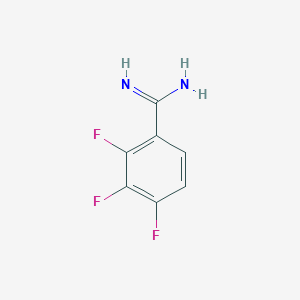

2,3,4-Trifluoro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKHUNZTECRVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=N)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409406 | |

| Record name | 2,3,4-TRIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-65-4 | |

| Record name | 2,3,4-TRIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4-Trifluoro-benzamidine chemical properties and structure

An In-depth Technical Guide to 2,3,4-Trifluoro-benzamidine

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amidine that serves as a critical building block in medicinal chemistry. The unique substitution pattern of fluorine atoms on the phenyl ring imparts distinct physicochemical properties that are highly valuable in the design of novel therapeutic agents. This document details the compound's structure, core chemical properties, a validated synthesis protocol, and its established role as a precursor in the development of enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a benzamidine core decorated with three fluorine atoms at the 2, 3, and 4 positions of the benzene ring. The benzamidine moiety itself is a well-established pharmacophore, recognized as a strong, reversible, and competitive inhibitor of serine proteases like trypsin and plasmin.[1][2][3] The strategic incorporation of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule.[4] This trifluorination can enhance binding affinity to target proteins, improve cell permeability, and block sites of metabolism, making this compound a valuable intermediate in drug discovery programs.[4][5][6] Its primary utility is not as a final drug product but as a key structural motif for constructing more complex and potent bioactive molecules.[7][8]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its application in synthesis and drug design. These properties are summarized in the table below.

Molecular Structure

The IUPAC name for this compound is 2,3,4-trifluorobenzenecarboximidamide.[9] The molecule consists of a central sp²-hybridized carbon double-bonded to one nitrogen (imine) and single-bonded to another (amine), and to a 2,3,4-trifluorophenyl group.

Core Properties Table

| Property | Value | Source |

| CAS Number | 885954-65-4 | [9] |

| Molecular Formula | C₇H₅F₃N₂ | [9] |

| Molecular Weight | 174.12 g/mol | [9] |

| IUPAC Name | 2,3,4-trifluorobenzenecarboximidamide | [9] |

| Synonyms | 2,3,4-Trifluorobenzimidamide | [9] |

| Computed XLogP3 | 1.2 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for each batch.

Synthesis and Reaction Chemistry

The most direct and reliable method for synthesizing aryl amidines, including this compound, is through the Pinner reaction.[10][11] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate), which is then treated with ammonia to yield the final amidine.[12][13]

Proposed Synthetic Workflow: Pinner Reaction

The synthesis begins with the commercially available 2,3,4-Trifluorobenzonitrile. The workflow is a two-step process that can often be performed in a single pot.

Caption: Pinner reaction workflow for synthesis.

Causality in Experimental Design

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[11][12] The presence of water would lead to the hydrolysis of the nitrile or the intermediate Pinner salt, resulting in the formation of the corresponding ester or amide as an undesired byproduct.[10]

-

Dry HCl Gas: Gaseous hydrogen chloride is used as the acid catalyst. Its role is to protonate the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[12] Using an aqueous acid like concentrated HCl would introduce water and is therefore unsuitable.

-

Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) because the imidate hydrochloride intermediate can be thermally unstable.[11]

Representative Experimental Protocol

(Note: This is a generalized protocol based on the Pinner reaction and should be optimized for specific laboratory conditions.)

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagents: 2,3,4-Trifluorobenzonitrile (1.0 eq) is dissolved in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Pinner Salt Formation: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt. The flask is then sealed and stored at a low temperature (e.g., 4 °C) for 12-24 hours to allow the reaction to complete.

-

Ammonolysis: The reaction mixture, containing the precipitated Pinner salt, is cooled again to 0 °C. A solution of ammonia in ethanol (prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol) is added slowly with stirring.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is treated with a suitable solvent (e.g., diethyl ether) to precipitate ammonium chloride, which is removed by filtration.

-

Purification: The filtrate is concentrated, and the crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a key intermediate for synthesizing inhibitors of serine proteases, a class of enzymes implicated in numerous diseases.[3][14] The benzamidine group acts as a "warhead" that binds to the active site of these enzymes, while the trifluorophenyl ring serves as a scaffold for further chemical elaboration to achieve target specificity and desirable pharmacokinetic properties.[15]

Role as a Synthetic Building Block

Medicinal chemists use this compound as a starting point. The amine or imine nitrogens can be functionalized to build larger, more complex molecules. This process allows for the systematic exploration of the chemical space around the core benzamidine pharmacophore to optimize drug candidates.

Caption: Role as a building block in drug discovery.

Example: Serine Protease Inhibition

Benzamidine and its derivatives are known competitive inhibitors of serine proteases like plasmin and thrombin.[1][15] The positively charged amidinium group at physiological pH mimics the natural substrate (arginine or lysine) and forms strong ionic interactions with the negatively charged aspartate residue (Asp189) in the S1 pocket of the enzyme's active site. The trifluorophenyl ring occupies adjacent hydrophobic pockets, and modifications to this ring can dramatically alter binding affinity and selectivity for different proteases.[15]

Conclusion

This compound is a specialized but highly significant chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a proven protease-binding pharmacophore (benzamidine) and the modulating effects of a trifluorinated phenyl ring makes it an invaluable tool for the synthesis of novel drug candidates. The synthetic route via the Pinner reaction is well-established and provides a reliable method for its preparation. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for its effective application in modern drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5199750, this compound. Available at: [Link]

-

Wikipedia contributors. (2023, December 1). Benzamidine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2332, Benzamidine. Available at: [Link]

-

Wikipedia contributors. (2023, October 28). Pinner reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Benzamidine Hydrochloride Hydrate: A Deep Dive into its Role as a Serine Protease Inhibitor. Available at: [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]

-

SynArchive. (2024). Pinner Reaction. Available at: [Link]

-

Pokhrel, N., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(15), 1435-1443. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride. Available at: [Link]

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

Li, Y., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][9][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(31), 14073-14077. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Fluoro-benzamidine hydrochloride. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Chloro-4-fluoro-benzamidine hydrochloride. Available at: [Link]

-

Ward, R. J., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1295. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][9][12]naphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Available at: [Link]

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1058. Available at: [Link]

- Google Patents. (1989). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.

- Google Patents. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

Reddy, G. S., et al. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 25(21), 5039. Available at: [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C7H5F3N2 | CID 5199750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. synarchive.com [synarchive.com]

- 14. nbinno.com [nbinno.com]

- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trifluorobenzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Trifluorobenzamidine, a fluorinated aromatic amidine of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide details a robust synthetic protocol for the preparation of 2,3,4-Trifluorobenzamidine, primarily via the Pinner reaction, and outlines the key analytical techniques for its structural elucidation and purity assessment. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[4] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can dramatically enhance a molecule's metabolic stability, modulate its pKa, and improve its binding affinity to biological targets.[1][2] Benzamidines, in particular, are a class of compounds known for their diverse biological activities. The presence of a trifluorinated phenyl ring in 2,3,4-Trifluorobenzamidine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5] This guide serves as a practical resource for the synthesis and rigorous characterization of this important intermediate.

Synthetic Strategy: The Pinner Reaction

The most classical and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This acid-catalyzed reaction proceeds in two main stages: the formation of an imino ester salt (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by the treatment of the Pinner salt with ammonia to yield the desired amidine.[6][7]

The choice of the Pinner reaction for the synthesis of 2,3,4-Trifluorobenzamidine is based on its high efficiency and the ready availability of the starting material, 2,3,4-Trifluorobenzonitrile. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the nitrile group, a factor that is well-accommodated by the Pinner reaction conditions.[6]

Reaction Mechanism

The mechanism of the Pinner reaction involves the following key steps:

-

Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the nitrilium ion.

-

Formation of the Pinner Salt: Subsequent proton transfer leads to the formation of the imino ester hydrochloride, also known as the Pinner salt.

-

Ammonolysis: The Pinner salt is then treated with ammonia, which acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol to form the amidine hydrochloride.

-

Neutralization: Finally, the amidine hydrochloride can be neutralized to yield the free amidine base.

Figure 1. Generalized workflow for the synthesis of 2,3,4-Trifluorobenzamidine via the Pinner reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2,3,4-Trifluorobenzamidine hydrochloride.

Materials and Reagents

-

2,3,4-Trifluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)

-

Anhydrous Ammonia (gas or a solution in a suitable solvent)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (dried in an oven before use)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Apparatus for handling anhydrous reagents and performing reactions under an inert atmosphere

Procedure

Part A: Synthesis of Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, dissolve 2,3,4-Trifluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, or until the solution is saturated. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the nitrile to the corresponding amide.[7]

-

Seal the flask and allow the reaction mixture to stand at 0-4 °C for 24-48 hours. The Pinner salt may precipitate as a white solid.

-

If a precipitate forms, collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, the solution containing the Pinner salt can be used directly in the next step.

Part B: Synthesis of 2,3,4-Trifluorobenzamidine hydrochloride

-

Cool the solution or the suspension of the Pinner salt from Part A to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred mixture for 1-2 hours, or add a saturated solution of ammonia in anhydrous ethanol dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ammonium chloride byproduct will precipitate. Remove the solid by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4-Trifluorobenzamidine hydrochloride.

Part C: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Figure 2. Step-by-step experimental workflow for the synthesis and purification of 2,3,4-Trifluorobenzamidine hydrochloride.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2,3,4-Trifluorobenzamidine. The following are the expected analytical data.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₅F₃N₂ |

| Molecular Weight | 174.12 g/mol |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2,3,4-Trifluorobenzamidine.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H) appearing as complex multiplets in the range of δ 7.0-8.0 ppm. Amidine protons (3H) appearing as a broad singlet. The exact chemical shifts will be influenced by the solvent and pH. |

| ¹³C NMR | Aromatic carbons exhibiting complex splitting patterns due to C-F coupling. The amidine carbon (C=N) is expected to appear in the range of δ 150-165 ppm. |

| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring, likely appearing as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the typical range for aromatic fluorides.[8][9][10][11] |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (around 1300-1100 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[12] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) at m/z = 174.12. Fragmentation patterns would be consistent with the structure, showing losses of NH₂, CN, and fluorine atoms.[13] |

Safety Considerations

-

2,3,4-Trifluorobenzonitrile and 2,3,4-Trifluorobenzamidine should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme caution in a fume hood and have appropriate neutralization solutions readily available.

-

Anhydrous reagents are sensitive to moisture. Ensure all glassware is dry and reactions are performed under an inert atmosphere where necessary.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2,3,4-Trifluorobenzamidine. The Pinner reaction offers a reliable and efficient route to this valuable fluorinated building block. The detailed experimental protocol and expected analytical data will aid researchers in the successful preparation and verification of this compound. The strategic use of 2,3,4-Trifluorobenzamidine in drug discovery programs holds the potential to yield novel therapeutic agents with improved pharmacological profiles.

References

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

H-1 NMR Spectrum. (n.d.). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (n.d.). CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023, October 29). Pinner reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved January 22, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Retrieved January 22, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved January 22, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 22, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 22, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.

-

mzCloud. (2016, February 10). N 2 3 4 Dihydro 2 1H isoquinolinyl 5 trifluoromethyl phenyl benzamide. Retrieved January 22, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Fluoroform. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 2,3,4-Trifluoro-benzamidine (CAS: 885954-65-4)

A Keystone Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzamidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the benzamidine functional group represents a powerful approach to modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2][3] 2,3,4-Trifluoro-benzamidine, a synthetically accessible intermediate, has emerged as a valuable building block for the synthesis of novel bioactive molecules. Its trifluorinated phenyl ring offers a unique electronic signature that can influence pKa, lipophilicity, and metabolic stability, while the benzamidine moiety is a well-established pharmacophore known for its ability to interact with a variety of biological targets, most notably serine proteases.[4][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, potential applications, and safe handling, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| CAS Number | 885954-65-4 | [6] |

| Molecular Formula | C₇H₅F₃N₂ | [6] |

| Molecular Weight | 174.12 g/mol | [6] |

| IUPAC Name | 2,3,4-trifluorobenzenecarboximidamide | [6] |

| XLogP3 | 1.2 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[7][8][9] This acid-catalyzed reaction proceeds through an imidate salt intermediate, which is subsequently converted to the desired amidine.

Conceptual Workflow of the Pinner Reaction

The synthesis of this compound typically starts from the readily available precursor, 2,3,4-Trifluorobenzonitrile. The overall transformation can be visualized as a two-step process: formation of the Pinner salt followed by ammonolysis.

Modulation of Physicochemical Properties in Drug Candidates

The incorporation of the 2,3,4-trifluorophenyl moiety can significantly impact the properties of a drug candidate:

-

Lipophilicity: Fluorine is more lipophilic than hydrogen, and the trifluorophenyl group can increase the overall lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. [1]* pKa Modulation: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the benzamidine group, affecting its ionization state at physiological pH and potentially influencing its binding affinity and pharmacokinetic profile.

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, making the trifluorinated ring less susceptible to hydroxylation by cytochrome P450 enzymes. [10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected analytical data. Note: Experimental spectra for this specific compound are not widely available in the public domain; these are predicted characteristics based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Distinct signals for the aromatic carbons, with C-F couplings. The amidine carbon will appear in the range of δ 160-170 ppm. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring, with characteristic coupling patterns. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is expected at m/z 175.048. Fragmentation patterns can provide further structural confirmation. |

| FTIR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (in the range of 1100-1300 cm⁻¹). [11][12] |

Protocol for NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not readily available, the following guidelines are based on data for related benzamidine hydrochlorides and fluorinated aromatic compounds. [13][14][15] Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.

-

Wear a lab coat.

-

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the trifluorinated phenyl ring, combined with the proven biological activity of the benzamidine scaffold, make it a compound of significant interest for the development of novel therapeutics, particularly in the area of enzyme inhibition. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery.

References

-

Pinner Reaction | NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

- Schwan, U., & Bassen, H. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

-

Pinner Reaction - J&K Scientific. (2025, June 4). Retrieved January 22, 2026, from [Link]

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

-

Nitrile to Ester - Common Conditions. (n.d.). Retrieved January 22, 2026, from [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Stürzebecher, J., Markwardt, F., Richter, P., Voigt, B., Wagner, G., & Walsmann, P. (1980). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 39(5), 533–542.

- SAFETY DATA SHEET. (2014, July 7). Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 4). Sigma-Aldrich.

- SAFETY DATA SHEET. (2014, July 7). Thermo Fisher Scientific.

- Andrews, J. M., Baker, D. C., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(5), 604–607.

- Chemical Safety Data Sheet MSDS / SDS - 4-TRIFLUOROMETHYL-BENZAMIDINE HCL. (2025, July 26). ChemicalBook.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.

-

Synthesis of trifluoromethyl-functionalized benzo[de]n[4][7]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. (2022). New Journal of Chemistry.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2019). MDPI.

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.

- N-[2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-(trifluoromethyl)phenyl]benzamide. (2016, February 10). mzCloud.

- Mogaki, R., Okuro, K., & Aida, T. (2018). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 9(21), 4813–4818.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.

- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1293–1304.

-

Benzamidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Pharmaceuticals.

- A kind of synthetic method of Amidinobenzene hydrochloride. (2017). CN107353230A.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, June 25). Journal of Medicinal Chemistry.

- Synthetic method of 2-trifluoromethyl benzamide. (2021). CN113698315A.

- Fröhlich, E., Kantyka, T., Plaza, K., Schmidt, K. H., Pfister, W., Potempa, J., & Eick, S. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Molecular Oral Microbiology, 28(3), 192–203.

- Synthesis method of benzamidine hydrochloride. (2017).

- Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (1991). Journal of the American Chemical Society, 113(23), 8813–8824.

- 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- FTIR Spectroscopy Reference Guide. (n.d.). Agilent.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Expert Opinion on Drug Discovery.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

-

Benzamide. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). Journal of Biomolecular Structure and Dynamics.

- Benzamide-simplified mass spectrum. (n.d.).

- Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. (n.d.). Thermo Fisher Scientific.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H5F3N2 | CID 5199750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Benzamide [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 2,3,4-Trifluorobenzamidine: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Among these, fluorinated benzamidines represent a class of compounds with considerable potential as pharmacophores and synthetic intermediates. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific member of this class: 2,3,4-Trifluorobenzamidine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for the robust spectroscopic analysis of this and related compounds. While direct experimental spectra for 2,3,4-Trifluorobenzamidine are not widely available in the public domain, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a comprehensive and predictive analysis.

Molecular Structure and Expected Spectroscopic Features

2,3,4-Trifluorobenzamidine possesses a trifluorinated phenyl ring attached to a benzamidine moiety. This structure presents several key features that will be interrogated by various spectroscopic techniques:

-

Aromatic Protons: The two protons on the aromatic ring will exhibit complex splitting patterns in ¹H NMR due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

-

Amidine Protons: The -NH₂ protons of the amidine group are expected to be observable in the ¹H NMR spectrum, though their chemical shift and peak shape may be influenced by solvent and temperature.

-

Fluorine Nuclei: The three distinct fluorine atoms will give rise to separate signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing a wealth of structural information.

-

Carbon Skeleton: The seven carbon atoms in the molecule will be distinguishable in the ¹³C NMR spectrum, with their chemical shifts influenced by the attached fluorine atoms and the amidine group.

-

Functional Groups: The C=N and N-H bonds of the amidine group, as well as the C-F and aromatic C-H bonds, will have characteristic vibrational frequencies in the Infrared (IR) spectrum.

-

Molecular Mass and Fragmentation: The molecular weight and fragmentation pattern upon ionization will be determined by Mass Spectrometry (MS), providing confirmation of the molecular formula and insights into the molecule's stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3,4-Trifluorobenzamidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amidine protons. The chemical shifts and coupling constants are predicted based on the analysis of related fluorinated aromatic compounds.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Ar-H⁵ | 7.0 - 7.3 | ddd | JH-H ≈ 8-9, JH-F ≈ 6-8, JH-F ≈ 1-2 |

| Ar-H⁶ | 7.4 - 7.7 | ddd | JH-H ≈ 8-9, JH-F ≈ 9-11, JH-F ≈ 5-7 |

| -NH₂ | 5.0 - 7.0 | br s | - |

Causality behind Predictions: The electron-withdrawing nature of the fluorine atoms and the amidine group will deshield the aromatic protons, shifting their signals downfield. The multiplicity of the aromatic protons arises from coupling to the adjacent proton (ortho coupling) and to the fluorine atoms on the ring (ortho, meta, and para H-F coupling). The amidine protons are expected to be broad due to quadrupole effects of the nitrogen atoms and potential chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts are heavily influenced by the attached fluorine atoms, which induce significant downfield shifts and C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C1 | 120 - 125 | JC-F ≈ 5-15 |

| C2 | 148 - 152 (d) | ¹JC-F ≈ 240-260 |

| C3 | 140 - 145 (dd) | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 |

| C4 | 150 - 155 (dd) | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 |

| C5 | 115 - 120 (d) | ²JC-F ≈ 15-25 |

| C6 | 125 - 130 (d) | ³JC-F ≈ 3-5 |

| C=N | 160 - 165 | ³JC-F ≈ 2-4 |

Causality behind Predictions: Carbons directly bonded to fluorine (C2, C3, C4) will exhibit large one-bond coupling constants (¹JC-F) and will be significantly shifted downfield. Carbons further away will show smaller two- and three-bond couplings. The amidine carbon (C=N) is expected to be in the typical range for such functional groups.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum of 2,3,4-Trifluorobenzamidine is expected to show three distinct signals, each corresponding to one of the fluorine atoms.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F2 | -135 to -145 | dd | JF-F ≈ 18-22, JF-F ≈ 3-5 |

| F3 | -150 to -160 | t | JF-F ≈ 18-22 |

| F4 | -140 to -150 | dd | JF-F ≈ 18-22, JF-H ≈ 9-11 |

Causality behind Predictions: The chemical shifts of the fluorine atoms are influenced by their position on the aromatic ring and the nature of the substituent. The observed multiplicities will arise from coupling to adjacent fluorine atoms (ortho F-F coupling) and to nearby protons.

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis of 2,3,4-Trifluorobenzamidine would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amidine protons.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR: To unambiguously assign all signals and determine coupling networks, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space interactions between ¹H and ¹⁹F nuclei.

-

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data for 2,3,4-Trifluorobenzamide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode (Assignment for Amide) | Expected for Amidine |

| 3370, 3180 | Strong | N-H stretch (amide) | Similar region, may be broader |

| 1660 | Strong | C=O stretch (amide I) | C=N stretch, typically 1680-1620 cm⁻¹ |

| 1620 | Medium | N-H bend (amide II) | N-H bend |

| 1200-1400 | Strong | C-F stretch | C-F stretch |

| 1000-1200 | Strong | Aromatic C-H in-plane bend | Aromatic C-H in-plane bend |

Causality and Comparison: The N-H stretching vibrations in the amidine are expected in a similar region to the amide. The most significant difference will be the absence of the strong C=O stretch and the presence of a C=N stretching vibration. The strong C-F stretching vibrations are a characteristic feature of fluorinated aromatic compounds. A detailed vibrational analysis of the related 2,3,4-trifluorobenzonitrile provides further support for the assignment of aromatic and C-F vibrations[2].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk[3].

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrum Data for 2,3,4-Trifluorobenzamide

The NIST Chemistry WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-Trifluorobenzamide[1]. This can be used to predict the behavior of 2,3,4-Trifluorobenzamidine.

| m/z | Relative Intensity (%) | Proposed Fragment (for Amide) | Expected for Amidine |

| 175 | 100 | [M]⁺ | [M]⁺ at m/z 174 |

| 157 | 40 | [M - H₂O]⁺ | [M - NH₃]⁺ at m/z 157 |

| 131 | 80 | [C₆H₂F₃CO]⁺ | [C₆H₂F₃CNH]⁺ at m/z 157 |

| 109 | 20 | [C₆H₂F₃]⁺ | [C₆H₂F₃]⁺ at m/z 131 |

Causality and Comparison: The molecular ion peak for 2,3,4-Trifluorobenzamidine is expected at m/z 174. A common fragmentation pathway for amidines is the loss of ammonia (NH₃), which would result in a fragment at m/z 157. The trifluorobenzoyl cation is a prominent peak for the amide; for the amidine, the analogous fragment would be the trifluorophenylcarbonitrile cation, also at m/z 157. Loss of the entire amidine group would lead to the trifluorophenyl cation at m/z 131.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS. For a relatively non-volatile solid, direct infusion or LC-MS would be appropriate.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzamidines, and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z 175. Electron ionization (EI) is a harder technique that would induce more fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To further probe the structure, the molecular ion can be isolated and fragmented in the mass spectrometer to generate a product ion spectrum, which can be used to confirm the proposed fragmentation pathways.

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2,3,4-Trifluorobenzamidine requires a multi-technique approach. While direct experimental data is currently scarce in the public literature, a detailed and scientifically rigorous understanding of its spectroscopic properties can be achieved through the analysis of closely related analogs and the application of fundamental principles. This guide provides a framework for researchers to predict, acquire, and interpret the NMR, IR, and MS data for this and similar fluorinated benzamidines, thereby enabling its unambiguous identification and facilitating its use in further research and development. The protocols and predictive data herein serve as a self-validating system for the structural confirmation of this important class of molecules.

References

-

PubChem. 2,3,4-Trifluoro-benzamidine. National Center for Biotechnology Information. [Link]

-

NIST. 2,3,4-Trifluorobenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- O'Hagan, D. Halogen atoms in the service of medicine. J. Fluorine Chem.2010, 131, 1071-1081.

- Berger, R.; Resnati, G.; Metrangolo, P.; Weber, E.; Hulliger, J. Organic fluorine compounds: a great opportunity for enhanced materials properties. Chem. Soc. Rev.2011, 40, 3496-3508.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- de la Roche, G.; Giraud, N. Recent advances in F-19 NMR. Magn. Reson. Chem.2013, 51, 1-13.

- Dalvit, C.; Fagerness, P. E. Fluorine-NMR spectroscopy: a powerful tool in drug discovery. Expert Opin. Drug Discov.2009, 4, 267-283.

- Muralidharan, V.; Sundaraganesan, N.; Velraj, G.; Seshadri, S. Revised vibrational band assignments for the experimental IR and Raman spectra of 2,3,4-trifluorobenzonitrile based on ab initio, DFT and normal coordinate calculations. Spectrochim. Acta A Mol. Biomol. Spectrosc.2009, 74, 14-20.

- Smith, B. C.

- Gross, J. H. Mass Spectrometry: A Textbook, 3rd ed.; Springer International Publishing: Cham, Switzerland, 2017.

-

Royal Society of Chemistry. Infrared spectroscopy. [Link]

-

University of Calgary. Interpreting Infrared Spectra. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy. [Link]

Sources

A Technical Guide to 2,3,4-Trifluorobenzamidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzamidine, a key fluorinated building block in medicinal chemistry. While not a compound with a singular, celebrated discovery, its history is written in the patent literature and laboratory notebooks of drug discovery programs. This document details its emergence, logical synthesis, physicochemical properties, and critical role as a structural motif in the development of targeted therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Benzamidines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design.[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow chemists to fine-tune a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[2] When this powerful element is combined with the benzamidine scaffold, a privileged structure known to act as a reversible competitive inhibitor of serine proteases like trypsin, a versatile and potent building block is created.[3]

The benzamidine moiety (C₆H₅C(NH)NH₂) is a potent pharmacophore, recognized for its ability to mimic the protonated side chain of arginine and form key hydrogen bonding interactions within enzyme active sites.[3] The addition of a trifluoro-substitution pattern, as seen in 2,3,4-Trifluorobenzamidine, further enhances its utility by altering the electronic properties of the aromatic ring, which can lead to improved target selectivity and pharmacokinetic profiles.[1][4][5] This guide focuses specifically on the 2,3,4-trifluoro isomer, exploring its synthesis and application as a critical intermediate.

Historical Context: Emergence as a Synthetic Intermediate

The "discovery" of 2,3,4-Trifluorobenzamidine is not marked by a specific date or publication. Instead, its history is one of quiet emergence as a valuable, specialized reagent within the broader field of organic synthesis and pharmaceutical research. Its CAS Number, 885954-65-4, points to its relatively modern characterization in chemical databases.[6]

Compounds like this often first appear in the patent literature, synthesized as one of many intermediates in the quest for a novel therapeutic agent. Its existence is a direct consequence of the growing demand for diverse, fluorinated building blocks to support structure-activity relationship (SAR) studies in drug discovery programs.[7] The development of advanced, selective fluorination techniques has expanded the toolbox available to chemists, making complex substitution patterns like the 2,3,4-trifluoro arrangement more accessible for exploration.[1]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to 2,3,4-Trifluorobenzamidine is through the conversion of its corresponding nitrile, 2,3,4-Trifluorobenzonitrile. This transformation is a classic and reliable method for the synthesis of amidines.[8][9] The Pinner reaction is the archetypal method for this conversion, involving the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which is then treated with ammonia to yield the final amidine.

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below:

Caption: Pinner reaction pathway for 2,3,4-Trifluorobenzamidine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for amidine synthesis and should be adapted and optimized for specific laboratory conditions.[10]

Objective: To synthesize 2,3,4-Trifluorobenzamidine hydrochloride from 2,3,4-Trifluorobenzonitrile.

Step 1: Formation of the Imidate Hydrochloride Salt

-

System Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a drying tube (filled with calcium chloride). Maintain the system under an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.

-

Reagent Addition: To the flask, add 2,3,4-Trifluorobenzonitrile (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether or chloroform. Add anhydrous ethanol (1.1 eq).

-

Acidification: Cool the mixture to 0°C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution with vigorous stirring.

-

Causality: Anhydrous conditions are critical. Water will hydrolyze the intermediate imidate back to an ester, terminating the desired reaction. The HCl gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.

-

-

Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 12-24 hours. The ethyl 2,3,4-trifluorobenzimidate hydrochloride will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to the Amidine Hydrochloride

-

System Preparation: Prepare a solution of the dried imidate salt from Step 1 in anhydrous ethanol in a sealed pressure vessel.

-

Ammonia Addition: Cool the solution to -10°C to 0°C. Bubble anhydrous ammonia gas through the solution until saturation, or add a pre-prepared solution of ammonia in ethanol.

-

Causality: Ammonia acts as the nitrogen source for the final amidine. The reaction is an equilibrium; using excess ammonia drives the reaction toward the product.

-

-

Reaction: Seal the vessel and allow it to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is crude 2,3,4-Trifluorobenzamidine hydrochloride. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white to off-white solid.[11]

Physicochemical and Structural Data

A summary of the key computed and identifying properties of 2,3,4-Trifluorobenzamidine is provided below.

| Property | Value | Source |

| IUPAC Name | 2,3,4-trifluorobenzenecarboximidamide | PubChem[6] |

| CAS Number | 885954-65-4 | PubChem[6] |

| Molecular Formula | C₇H₅F₃N₂ | PubChem[6] |

| Molecular Weight | 178.12 g/mol | PubChem[6] |

| XLogP3 | 1.2 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 2 | PubChem[6] |

Applications in Research and Drug Development

While specific drugs containing the 2,3,4-Trifluorobenzamidine moiety are not prominently disclosed, its value lies in its role as a versatile scaffold. The benzamidine group is a well-known inhibitor of serine proteases (e.g., thrombin, trypsin, Factor Xa), which are implicated in coagulation disorders, inflammation, and cancer.

The trifluoro-substitution pattern provides medicinal chemists with several advantages:

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity of the amidine group, which can alter its ionization state at physiological pH and fine-tune its interaction with target proteins.

-

Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Placing fluorine atoms at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes can block these pathways, increasing the compound's half-life.[1]

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone) or displace water molecules from a binding pocket, potentially increasing ligand affinity.[2]

Therefore, 2,3,4-Trifluorobenzamidine is an ideal starting point for constructing libraries of novel protease inhibitors or other targeted therapies where precise electronic tuning and metabolic stability are desired.

Conclusion

2,3,4-Trifluorobenzamidine represents a confluence of two powerful concepts in medicinal chemistry: the privileged structure of the benzamidine core and the strategic utility of organofluorine chemistry. While its history is not one of a standalone discovery, its importance is firmly established through its application as a specialized building block. The reliable and well-understood synthetic pathways to its creation, combined with its desirable physicochemical properties, ensure that 2,3,4-Trifluorobenzamidine will continue to be a valuable tool for scientists and researchers dedicated to the design and development of next-generation therapeutics.

References

- Fisons Pest Control Ltd. (1970). 2-trifluoromethylbenzimidazoles. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199750, 2,3,4-Trifluoro-benzamidine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]

- Gronenthal, M., et al. (2010). Composition of 2,4,6- trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide. U.S.

- Jiangsu Liancheng Chemical Co Ltd. (2021). Synthetic method of 2-trifluoromethyl benzamide.

- Paio, A., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S.

-

Chem-Impex. (n.d.). 2-Fluoro-benzamidine hydrochloride. Retrieved from [Link]

-

Mouton, J. G., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1129. [Link]

-

Sun, Y., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(1), 125-135. [Link]

-

Wang, C., et al. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][12][13]naphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Organic Chemistry Frontiers. [Link]

-

Wang, C., et al. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][12][13]naphthyridines via Rh(III)-catalyzed. RSC Publishing. [Link]

-

Stegner, A. F., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(20), 14038–14063. [Link]

- Nanjing University of Science & Technology. (2017). Synthesis method for benzamidine derivatives.

- Jiangsu Huaihe Chemical Co Ltd. (2020). Preparation method of 2,4,6-trifluorobenzylamine.

-

Wikipedia contributors. (n.d.). Benzamidine. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

- Zhejiang Yongtai Technology Co Ltd. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. [Link]

-

Mindiola, D. J., et al. (2006). Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect. Angewandte Chemie International Edition, 45(16), 2574-2577. [Link]

- Sinochem Lantian Co Ltd. (2012). Preparation method of 1,2,4-trifluorobenzene.

-

Nam, Y., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-11. [Link]

- Hebei Wolan Chemical Co Ltd. (2020). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Sinochem Lantian Co Ltd. (2020). Synthetic method of 1,2,4-trifluorobenzene.

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

- Grate, J. H., & Hamm, D. R. (1995). Method for converting amides to nitriles and nitriles to amides. U.S.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C7H5F3N2 | CID 5199750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amidine synthesis by imidoylation [organic-chemistry.org]

- 9. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4,6-Trifluoro-benzamidine hydrochloride | 1006047-63-7 [sigmaaldrich.com]

- 12. US3531495A - 2-trifluoromethylbenzimidazoles - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 2,3,4-Trifluoro-benzamidine: A Core Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 2,3,4-Trifluoro-benzamidine, a fluorinated aromatic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental molecular characteristics, logical synthetic pathways, and the strategic rationale for its application in designing next-generation therapeutics.

Core Molecular and Physicochemical Profile

This compound is a synthetically derived organic compound distinguished by a benzamidine core functional group and a vicinal trifluoro-substitution pattern on the phenyl ring. The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a reversible competitive inhibitor of serine proteases like trypsin.[1] The strategic incorporation of fluorine atoms significantly modulates the molecule's physicochemical properties, which can enhance its drug-like characteristics.

Key Molecular Identifiers

A summary of the essential identification data for this compound is presented below for clarity and rapid reference.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅F₃N₂ | PubChem[2] |

| Molecular Weight | 174.12 g/mol | PubChem, ChemicalBook[2][3] |

| IUPAC Name | 2,3,4-trifluorobenzenecarboximidamide | PubChem[2] |

| CAS Number | 885954-65-4 | PubChem[2] |

Computed Physicochemical Properties

The introduction of three fluorine atoms imparts unique electronic and conformational properties. These computed values offer predictive insights into the molecule's behavior in biological systems.

| Property | Value | Significance in Drug Discovery | Source |

| XLogP3 | 1.2 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. | PubChem[2] |

| Polar Surface Area | 49.9 Ų | Influences cell permeability and transport characteristics. | PubChem[2] |

| Hydrogen Bond Donors | 2 | The amidine group can participate in key hydrogen bonding interactions with biological targets. | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | Fluorine and nitrogen atoms can act as acceptors, contributing to binding affinity. | PubChem[2] |

Synthetic Strategy and Protocol

The synthesis of benzamidine derivatives is a well-established field in organic chemistry.[4] A common and reliable method involves the conversion of a benzonitrile precursor. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Workflow

The logical and field-proven pathway to this compound proceeds via a two-step sequence starting from 2,3,4-trifluorobenzonitrile. This transformation leverages the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily ammonolyzed to the target amidine.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and must be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of Ethyl 2,3,4-trifluorobenzimidate hydrochloride

-

System Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Reagent Addition: To the flask, add 2,3,4-trifluorobenzonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 2 M).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction Monitoring & Workup: Continue the HCl addition until the solution is saturated. Seal the flask and allow it to stir at room temperature for 12-24 hours. The product, ethyl 2,3,4-trifluorobenzimidate hydrochloride, will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

-

System Preparation: Suspend the crude imidate hydrochloride from Step 1 in a fresh solution of anhydrous ethanol (approx. 1.5 M) in a sealed pressure vessel.

-

Reagent Addition: Cool the suspension to 0°C and add a solution of ammonia in ethanol (7N, 2.0-3.0 eq).

-

Reaction Execution: Seal the vessel and stir the mixture at room temperature for 16-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the final product, this compound.

Rationale and Applications in Drug Discovery

The strategic value of this compound lies in the synergistic combination of its benzamidine core and its specific fluorination pattern. This combination makes it a valuable building block for creating targeted inhibitors and novel therapeutic agents.[5][6]

The Role of Fluorine in Medicinal Chemistry

Fluorine substitution is a cornerstone of modern drug design.[7] The introduction of fluorine atoms can profoundly and beneficially alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

-

Binding Affinity: Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups (pKa modulation) and lead to favorable electrostatic or dipole-dipole interactions with enzyme active sites.

-

Conformational Control: The trifluorination pattern can influence the preferred conformation of the phenyl ring, potentially locking it into a bioactive shape for optimal target engagement.

Logical Framework for Application

The structural features of this compound directly translate to its utility in research and development. The benzamidine group provides the primary interaction with serine protease active sites, while the trifluorophenyl moiety fine-tunes the molecule's overall pharmacological profile.

Caption: Structure-function relationship of this compound.

This molecule is particularly relevant in the development of inhibitors for enzymes implicated in oncology and infectious diseases, where targeted inhibition can lead to improved therapeutic outcomes.[6][8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a molecular weight of 174.12 g/mol and formula C₇H₅F₃N₂, provides a robust scaffold for inhibitor design.[2][3] The trifluoro-substitution pattern offers a powerful method for enhancing pharmacokinetic and pharmacodynamic properties, addressing common challenges in drug development such as metabolic instability. The logical and scalable synthetic routes further enhance its utility as a core building block. For researchers aiming to develop potent and selective enzyme inhibitors, this compound represents a valuable starting point for innovation.

References

-

Title: this compound | C7H5F3N2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Benzamidine Source: Wikipedia URL: [Link]

- Source: Google Patents (CN113698315A)

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

- Source: Google Patents (CN106565541A)

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H5F3N2 | CID 5199750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 885954-65-4 [chemicalbook.com]